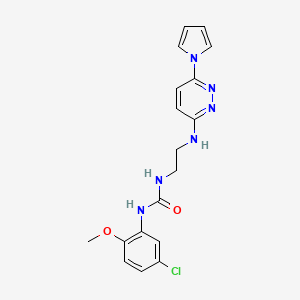

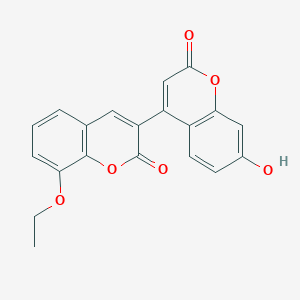

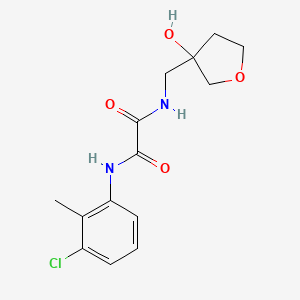

![molecular formula C15H14N4O2S B2541131 2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide CAS No. 897616-63-6](/img/structure/B2541131.png)

2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide is a chemical entity that has not been explicitly described in the provided papers. However, the papers do discuss related compounds with potential biological activities. For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives with a benzimidazole moiety have been synthesized and evaluated for anticancer activity across various cancer cell lines, showing promising results, especially against melanoma and breast cancer cell lines . Another study describes the synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives, which have demonstrated growth stimulant properties .

Synthesis Analysis

The synthesis of related compounds involves a molecular hybridization approach, where a benzimidazole template is combined with a 2,4-dimethyl-1H-pyrrole-3-carboxamide derivative . Another method includes the treatment of acetoacetic acid ethyl ester with thiourea in sodium methylate to produce a thioxo-dihydropyrimidinone, which is then alkylated and cyclized to yield a thiazolo[3,2-a]pyrimidin-5-one derivative . These methods suggest that the synthesis of the compound would likely involve similar strategies, such as the use of cyclization reactions and the introduction of specific functional groups to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of the compound of interest is not directly analyzed in the provided papers. However, the structures of related compounds suggest that the presence of a thiazole ring and a pyrimidine moiety are common features in these types of molecules. The molecular structure analysis would likely focus on the arrangement of these rings and the substitution pattern on the rings, which can significantly influence the biological activity of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include alkylation and regioselective cyclization . Additionally, the halogenation and transformation of the ketone group in the thiazolo[3,2-a]pyrimidin-5-one derivatives have been explored to obtain various functionalized derivatives . These reactions are crucial for modifying the chemical structure and potentially enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been computationally studied, with one compound demonstrating significant physicochemical, pharmacokinetic, and drug-likeness properties, including good predicted oral bioavailability . The analysis of the compound would similarly involve the assessment of its solubility, stability, and permeability, which are important factors for drug development.

Scientific Research Applications

Organic Synthesis Applications

Research in organic synthesis focuses on developing novel methodologies for constructing complex molecules, including thiazole and pyrimidine derivatives. For instance, Žugelj et al. (2009) described the transformations of dimethyl acetone-1,3-dicarboxylate into (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, highlighting a novel synthetic route to thiazole-carboxylate derivatives (Martina Žugelj et al., 2009). This research demonstrates the synthetic utility of incorporating both pyrimidine and thiazole rings into complex molecules, which can serve as key intermediates for further chemical transformations.

Medicinal Chemistry and Biological Applications

In medicinal chemistry, the structural motif of pyrimidine linked to other heterocycles, such as pyrazole or thiazole, has been explored for its potential biological activities. For example, Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, indicating the relevance of pyrimidine derivatives in developing new antimicrobial agents (P. P. Deohate & Kalpana A. Palaspagar, 2020). Similarly, Rahmouni et al. (2016) focused on synthesizing novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of pyrimidine derivatives in cancer treatment and inflammation (A. Rahmouni et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have been associated with a broad spectrum of biological activities .

Mode of Action

It’s worth noting that similar compounds, such as indole and thiazole derivatives, interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Compounds with similar structures, such as indole and thiazole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds, such as indole and thiazole derivatives, have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

properties

IUPAC Name |

2,4-dimethyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-8-12(15(21)19-7-5-4-6-11(19)17-8)18-14(20)13-9(2)16-10(3)22-13/h4-7H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBRTMZPOWVAOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(N=C(S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

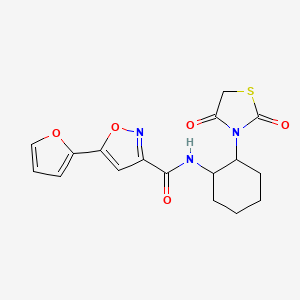

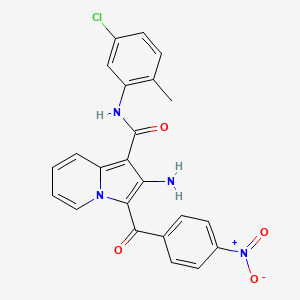

![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)

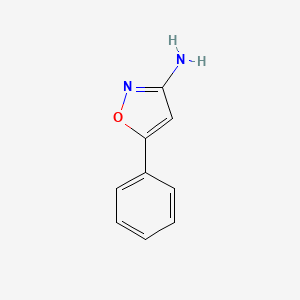

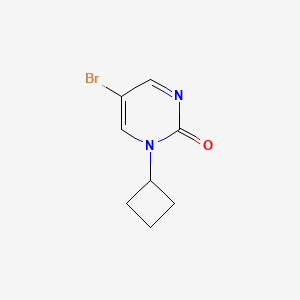

![N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide](/img/structure/B2541053.png)

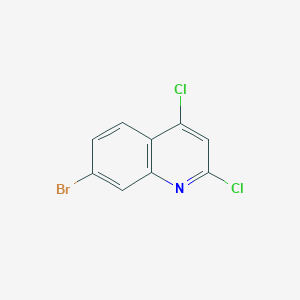

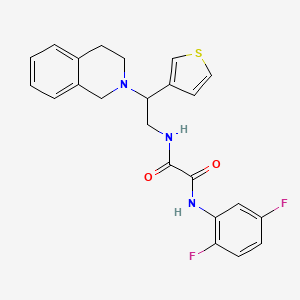

![Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2541061.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2541066.png)

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)